molecular formula C15H19BrO2 B8659508 4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

4-Bromo-6-tert-butyl-5-methoxy-2-methyl-1-indanone

Cat. No. B8659508
M. Wt: 311.21 g/mol
InChI Key: SWLJNSSJTJLLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187583B2

Procedure details

To a mixture of 60.0 g (0.258 mol) of 6-tert-butyl-5-methoxy-2-methylindan-1-one, 130 g of NaOAc(H2O)3, 1.5 g of Et4NI, 220 ml of dichloromethane, and 450 ml of water cooled to 5° C. 45.0 g (0.282 mol) of bromine was added for ca. 5 min by vigorous stirring. This mixture was stirred for 1 h at 5° C., and then a solution of 60.0 g of NaOAc(H2O)3 in 200 ml of water was added. To the resulting mixture 23.5 (0.147 mmol) of bromine was added at 5° C. The resulting solution was stirred for 30 min and then Na2SO3 was added by small portions to remove an excess of bromine. The CH2Cl2-layer was separated from the top aqueous one and the latter was extracted with 2×300 ml of dichloromethane. The combined organic extract was dried over K2CO3, passed through a short layer of silica gel 60 (40-63 um) and then evaporated to dryness. The residue was dried in vacuum to give 79.9 g (99%) of the title compound which was further used without an additional purification.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOAc(H2O)3
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaOAc(H2O)3
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture 23.5
Quantity
0.147 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH:10]([CH3:15])[C:11]2=[O:14])=[CH:7][C:6]=1[O:16][CH3:17])([CH3:4])([CH3:3])[CH3:2].ClCCl.[Br:21]Br.[O-]S([O-])=O.[Na+].[Na+]>[N+](CC)(CC)(CC)CC.[I-].O>[Br:21][C:7]1[C:6]([O:16][CH3:17])=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:13]=[C:12]2[C:8]=1[CH2:9][CH:10]([CH3:15])[C:11]2=[O:14] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C2CC(C(C2=C1)=O)C)OC
Name
NaOAc(H2O)3
Quantity
130 g
Type
reactant
Smiles
Name
Quantity
220 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.5 g
Type
catalyst
Smiles
[N+](CC)(CC)(CC)CC.[I-]
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
BrBr
Step Three
Name
NaOAc(H2O)3
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
mixture 23.5
Quantity
0.147 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 1 h at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove an excess of bromine
CUSTOM
Type
CUSTOM
Details
The CH2Cl2-layer was separated from the top aqueous one
EXTRACTION
Type
EXTRACTION
Details
the latter was extracted with 2×300 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2CC(C(C2=CC(=C1OC)C(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 79.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.